molecular formula C10H8ClN5O2 B2717432 N4-(4-chlorophenyl)-5-nitropyrimidine-4,6-diamine CAS No. 103027-82-3

N4-(4-chlorophenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2717432
CAS No.: 103027-82-3
M. Wt: 265.66
InChI Key: VLESWVOLEQZAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(4-chlorophenyl)-5-nitropyrimidine-4,6-diamine is a heterocyclic aromatic compound that has garnered interest due to its potential applications in various scientific fields. The compound features a pyrimidine ring substituted with a nitro group at the 5-position and an amino group at the 4- and 6-positions, along with a 4-chlorophenyl group. This unique structure imparts specific chemical properties that make it valuable for research and industrial applications.

Scientific Research Applications

N4-(4-chlorophenyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

Mechanism of Action

Target of Action

Similar compounds, such as sulfonamide derivatives, have been known to inhibit dihydrofolate reductase (dhfr) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication.

Mode of Action

If we consider the action of similar compounds, they inhibit the activity of dhfr . This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a necessary step in the synthesis of nucleotides. As a result, DNA replication is hindered, which can lead to cell death.

Biochemical Pathways

Based on the action of similar compounds, it can be inferred that it may affect the folate pathway . The inhibition of DHFR disrupts this pathway, leading to a decrease in the production of nucleotides and subsequent disruption of DNA replication.

Result of Action

Based on the action of similar compounds, it can be inferred that the inhibition of dhfr leads to a decrease in nucleotide synthesis, which can disrupt dna replication and lead to cell death .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could be of interest in fields like medicinal chemistry, materials science, or environmental science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(4-chlorophenyl)-5-nitropyrimidine-4,6-diamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Pyrimidines: Various functional groups can be introduced through substitution reactions, leading to a wide range of derivatives with different properties.

Comparison with Similar Compounds

Uniqueness: N4-(4-chlorophenyl)-5-nitropyrimidine-4,6-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-N-(4-chlorophenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN5O2/c11-6-1-3-7(4-2-6)15-10-8(16(17)18)9(12)13-5-14-10/h1-5H,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLESWVOLEQZAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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